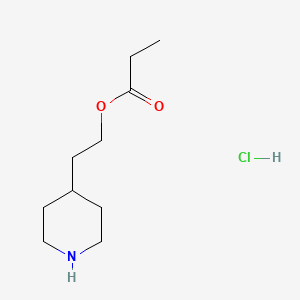

2-(4-Piperidinyl)ethyl propanoate hydrochloride

説明

特性

IUPAC Name |

2-piperidin-4-ylethyl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-8-5-9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRMQFVPYIAOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Protection of the 4-Piperidine Formate

The initial step involves protecting the amino group of 4-piperidine formate to prevent undesired side reactions during subsequent alkylation. This is achieved via Boc (tert-butyloxycarbonyl) protection, a widely used amino-protecting group due to its stability under basic and neutral conditions and facile removal under acidic conditions.

- Reactants: 4-piperidine formate and Boc anhydride (Boc₂O)

- Base: Triethylamine (TEA) acts as an acid scavenger

- Solvent: Tetrahydrofuran (THF) or similar aprotic solvent

- Temperature: 30–50°C to optimize reaction rate while maintaining selectivity

4-Piperidine formate + Boc anhydride + TEA → Intermediate (I)

- The protection reaction typically proceeds with high efficiency, yielding the protected intermediate with minimal by-products.

- The process is performed under mild conditions, reducing degradation or side reactions.

Ester Alkylation via Methylation

The protected intermediate undergoes alkylation at the ester group to introduce the propanoate moiety. This step is critical for establishing the target molecular framework.

- The ester group in intermediate (I) is methylated using methyl Grignard reagents, such as methyl magnesium chloride or bromide.

- The reaction is conducted at low temperatures (around 0°C or below) to control reactivity and prevent over-alkylation.

Intermediate (I) + Methyl magnesium chloride/bromide → Intermediate (II)

Reaction Conditions & Optimization:

- Molar excess of methyl Grignard reagent (2–3 times) ensures complete methylation.

- Solvent: Anhydrous ether (e.g., diethyl ether or THF)

- Reaction time: Typically several hours under inert atmosphere

- The methylation step yields the desired ester derivative with high efficiency.

- The process benefits from the high nucleophilicity of methyl Grignard reagents at low temperatures, minimizing side reactions.

Deprotection to Obtain Hydrochloride Salt

The final step involves acidolysis to remove the Boc protecting group, yielding the free amine, which is then converted into its hydrochloride salt.

- Treatment with hydrochloric acid (HCl) under controlled conditions (e.g., reflux or room temperature)

- The acid cleaves the Boc group, releasing CO₂ and tert-butanol as by-products

- The resultant amine is protonated with HCl to form the hydrochloride salt

Intermediate (II) + HCl → 2-(4-Piperidinyl)ethyl propanoate hydrochloride

- The hydrochloride salt is isolated via filtration or solvent evaporation

- To obtain the free base (2-(4-piperidinyl)ethyl propanoate), the salt is treated with alkali (e.g., NaOH), adjusting pH to 11–12

- Acidolysis conditions are optimized to prevent hydrolysis of ester groups.

- The process is straightforward, with high purity and yield of the hydrochloride salt suitable for pharmaceutical applications.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reactants | Key Reagents | Solvent | Temperature | Duration | Product | Notes |

|---|---|---|---|---|---|---|---|

| 1. Protection | 4-Piperidine formate | Boc anhydride | THF | 30–50°C | 2–4 hours | Intermediate (I) | High yield, mild conditions |

| 2. Methylation | Intermediate (I) | Methyl magnesium chloride/bromide | Ether | 0°C or lower | 4–6 hours | Intermediate (II) | Excess reagent improves yield |

| 3. Deprotection | Intermediate (II) | HCl | - | Reflux or room temp | 1–2 hours | This compound | Acid cleaves Boc, forms salt |

Research Findings and Optimization Strategies

- Reaction Efficiency: The use of Boc protection simplifies purification and improves overall yield, aligning with findings that mild protection/deprotection strategies are more industrially viable.

- Cost and Scalability: The avoidance of noble metal catalysts (e.g., palladium) reduces costs, as highlighted in recent patents and literature.

- Yield Improvement: Excess methyl Grignard reagent and controlled low-temperature conditions optimize methylation efficiency.

- Environmental Considerations: The process minimizes hazardous waste, with straightforward workup procedures such as washing with dilute acids and bases.

化学反応の分析

Types of Reactions

2-(4-Piperidinyl)ethyl propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different piperidine derivatives. Substitution reactions can result in a variety of substituted piperidine compounds.

科学的研究の応用

Neurological Disorders

The incorporation of piperidine derivatives into drug design has shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that compounds containing piperidine can act as effective inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases. For instance, studies have demonstrated that certain piperidine derivatives enhance brain exposure and exhibit antioxidant properties, which are beneficial for neuroprotection .

Case Study:

A study highlighted a derivative that inhibited both acetylcholinesterase and butyrylcholinesterase effectively, leading to improved cognitive function in animal models of Alzheimer's disease. The structural modifications made to the piperidine moiety were crucial for enhancing the compound's bioavailability and efficacy .

Antimalarial Activity

The search for new antimalarial agents has led to the exploration of piperidine-based compounds. Recent structure-activity relationship studies have identified specific piperidine derivatives that inhibit the Plasmodium falciparum proteasome, presenting a novel approach to combat malaria, especially given the rising resistance to traditional treatments .

Research Findings:

A particular piperidine derivative was shown to possess nanomolar antiparasitic activity with minimal toxicity to human cells. The compound demonstrated high selectivity against the Plasmodium proteasome compared to human proteasomes, making it a promising candidate for further development .

Anti-inflammatory Properties

Piperidine derivatives have also been investigated for their anti-inflammatory effects. Research into NLRP3 inflammasome inhibitors has revealed that modifications to piperidine structures can lead to compounds capable of significantly reducing pyroptosis and interleukin-1 beta release, which are critical mediators in inflammatory responses .

Example:

In a study focused on developing new anti-inflammatory agents, a piperidine-based compound was synthesized that inhibited pyroptosis by approximately 35%. This highlights the potential of piperidine derivatives in treating inflammatory diseases through targeted modulation of immune responses .

Data Tables

| Application Area | Compound Activity | Notable Findings |

|---|---|---|

| Neurological Disorders | Acetylcholinesterase Inhibition | Enhanced cognitive function in animal models |

| Antimalarial Activity | Proteasome Inhibition | Nanomolar activity with low toxicity |

| Anti-inflammatory Properties | NLRP3 Inflammasome Inhibition | Significant reduction in pyroptosis and IL-1β release |

作用機序

The mechanism of action of 2-(4-Piperidinyl)ethyl propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Positional Isomerism : The placement of the ester group (2-, 3-, or 4-position) significantly impacts solubility and bioavailability. Ethyl 2-(piperidin-4-yl)acetate (2-position) exhibits higher predicted blood-brain barrier (BBB) permeability compared to 3- or 4-position analogs .

- Substituent Effects: Bulky substituents, such as the phenyl group in cis-1,3-dimethyl-4-phenylpiperidinol propanoate HCl, reduce solubility but enhance receptor binding specificity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Salt Forms: Hydrochloride salts (e.g., Ethyl 3-(4-piperidinyl)propanoate HCl) generally improve aqueous solubility compared to free bases .

- LogP and Bioavailability: Lower LogP values correlate with higher solubility but may reduce CNS penetration.

生物活性

2-(4-Piperidinyl)ethyl propanoate hydrochloride is a piperidine derivative with the molecular formula CHClNO. This compound has garnered attention in pharmaceutical research due to its diverse biological activities. It is primarily utilized in studies related to cellular processes, molecular interactions, and as a building block in the synthesis of more complex molecules.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological activities. The mechanism of action often involves interaction with specific molecular targets such as receptors or enzymes, leading to alterations in their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.

- Analgesic Properties : Similar compounds have shown analgesic effects, indicating a potential for pain management applications.

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that the compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Analgesic Properties

In a comparative study on piperidine derivatives, this compound was assessed for its analgesic properties using animal models. The compound exhibited dose-dependent analgesia comparable to established analgesics, indicating its potential utility in pain management.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This interaction can modulate various signaling pathways involved in pain perception, inflammation, and microbial resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-piperidinyl)ethyl propanoate hydrochloride, and what purification methods are recommended?

- Methodology : The compound is typically synthesized via esterification of 4-piperidinylethanol with propanoic acid derivatives, followed by hydrochlorination. A common approach involves reacting 4-piperidinylethanol with propionic anhydride in anhydrous dichloromethane under nitrogen, with catalytic HCl for protonation . Purification is achieved via recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Monitor purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key peaks include the piperidinyl CH₂ groups (δ 2.5–3.0 ppm) and the ester carbonyl (δ 170–175 ppm in ¹³C). Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 246.2 (free base) and [M+Cl]⁻ at m/z 282.1 (hydrochloride). High-resolution MS (HRMS) confirms molecular formula .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under argon. Aqueous solutions (e.g., for biological assays) should be prepared fresh in PBS (pH 7.4) to avoid hydrolysis of the ester moiety. Degradation products (e.g., free piperidine) can be monitored via TLC (Rf 0.3 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodology :

- Catalysis : Replace HCl with p-toluenesulfonic acid (PTSA) for milder esterification (yield ↑ 15–20%) .

- Solvent Optimization : Switch to THF for better solubility of intermediates. Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time .

- Workflow : Implement continuous-flow chemistry for scalable production, ensuring consistent mixing and temperature control .

Q. How can contradictions in pharmacological activity data (e.g., COX-2 vs. serotonin reuptake inhibition) be resolved?

- Methodology :

- Assay Design : Use isoform-specific COX-2 inhibitors (e.g., celecoxib) as controls to validate selectivity. For serotonin reuptake, perform radioligand binding assays (³H-citalopram) on synaptosomal preparations .

- Data Analysis : Apply multivariate regression to distinguish structure-activity relationships (SAR) for dual-target effects. For example, the ethyl ester group may enhance membrane permeability, while the piperidinyl moiety modulates receptor binding .

Q. What strategies are effective in resolving spectral data discrepancies between experimental and computational models?

- Methodology :

- DFT Refinement : Re-optimize molecular geometry using solvent-corrected models (e.g., PCM for DMSO).

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational equilibria (e.g., chair-flip in piperidine ring) .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives (e.g., co-crystals with tartaric acid) are obtainable .

Q. How can stability studies under physiological conditions inform formulation design?

- Methodology :

- Kinetic Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Quantify degradation via LC-MS/MS. Half-life (t₁/₂) < 2 h in gastric fluid suggests enteric coating is required .

- Prodrug Strategies : Replace the ethyl ester with a tert-butyl ester to enhance metabolic stability. Validate using liver microsome assays .

Methodological Challenges and Solutions

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

- Methodology :

- Column Selection : Use a HILIC column for polar degradation products.

- Validation Parameters :

- Linearity : R² ≥ 0.999 over 1–100 µg/mL.

- LOQ : 0.1 µg/mL (S/N ≥ 10).

- Precision : ≤5% RSD for intra-/inter-day replicates .

Q. What in silico approaches predict the compound’s pharmacokinetic and toxicological profiles?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。